Ethyl 3-amino-2-hydroxy-2,5-dimethyl-2H-pyrrole-4-carboxylate
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Overview
Description
Ethyl 4-amino-5-hydroxy-2,5-dimethylpyrrole-3-carboxylate is a heterocyclic compound with a pyrrole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-amino-5-hydroxy-2,5-dimethylpyrrole-3-carboxylate typically involves the reaction of ethyl acetoacetate with appropriate amines under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the pyrrole ring. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-5-hydroxy-2,5-dimethylpyrrole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include various substituted pyrroles, which can be further functionalized for specific applications .
Scientific Research Applications
Ethyl 4-amino-5-hydroxy-2,5-dimethylpyrrole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-amino-5-hydroxy-2,5-dimethylpyrrole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2,5-dimethyl-3(2H)-furanone: A compound with a similar structure but different functional groups.
Ethyl 5-hydroxy-2-methylindole-3-carboxylate: Another heterocyclic compound with comparable properties.
Uniqueness
Ethyl 4-amino-5-hydroxy-2,5-dimethylpyrrole-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
113968-03-9 |
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Molecular Formula |
C9H14N2O3 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
ethyl 4-amino-5-hydroxy-2,5-dimethylpyrrole-3-carboxylate |
InChI |
InChI=1S/C9H14N2O3/c1-4-14-8(12)6-5(2)11-9(3,13)7(6)10/h13H,4,10H2,1-3H3 |
InChI Key |
SNUOXSVEPBXFAJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C(N=C1C)(C)O)N |
Canonical SMILES |
CCOC(=O)C1=C(C(N=C1C)(C)O)N |
Synonyms |
2H-Pyrrole-4-carboxylicacid,3-amino-2-hydroxy-2,5-dimethyl-,ethylester |
Origin of Product |
United States |
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